2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
CAS No.: 1207039-46-0
Cat. No.: VC11957396
Molecular Formula: C22H20N2O2S2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207039-46-0 |
|---|---|
| Molecular Formula | C22H20N2O2S2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C22H20N2O2S2/c1-27-19-6-3-2-5-18(19)21(25)23-17-9-8-15-10-11-24(14-16(15)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |
| Standard InChI Key | WEZSAKCZQQIRIS-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
| Canonical SMILES | CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound integrates three primary structural motifs (Figure 1):
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Benzamide backbone: Provides a planar aromatic system conducive to π-π interactions.
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Tetrahydroisoquinoline moiety: A partially saturated heterocycle enhancing solubility and enabling hydrogen bonding.
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Thiophene-2-carbonyl substituent: Introduces electron-rich sulfur heterocycle, potentially influencing receptor binding.
The methylsulfanyl group (-SCH) at the benzamide’s ortho position contributes to steric and electronic modulation.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1207039-46-0 | |
| Molecular Formula | ||
| Molecular Weight | 408.5 g/mol | |
| IUPAC Name | 2-methylsulfanyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=CC3=C(CNC(C4=CC=CS4)=O)C=CC3=C2 | |
| InChIKey | WEZSAKCZQQIRIS-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental data are sparse, analogous compounds are typically characterized via:
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NMR spectroscopy: To confirm hydrogen and carbon environments.
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Mass spectrometry: For molecular ion validation.
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X-ray crystallography: Resolving three-dimensional conformation, critical for docking studies.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions (Scheme 1):
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Formation of tetrahydroisoquinoline core: Achieved via Pictet-Spengler cyclization between phenethylamine derivatives and aldehydes.
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Thiophene-2-carbonyl incorporation: Acylation using thiophene-2-carbonyl chloride under basic conditions.
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Benzamide coupling: Amide bond formation between 2-(methylsulfanyl)benzoic acid and the tetrahydroisoquinoline amine.
Critical Reaction Conditions
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Catalysts: Lewis acids (e.g., ZnCl) for cyclization.
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Solvents: Dichloromethane or THF for acylation.
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Purification: Column chromatography to isolate intermediates.
Biological Activities and Mechanistic Insights
Antioxidant Properties
Compounds with methylsulfanyl groups demonstrate radical scavenging activity in DPPH assays, suggesting potential redox-modulating effects. The -SCH group may donate electrons to neutralize reactive oxygen species.
Hypothesized Targets
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Kinase inhibition: Similar benzamides target Aurora kinases (IC: 15–21 nM), critical in cell cycle regulation .
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FtsZ interaction: Biphenyl-benzamides inhibit bacterial cytoskeletal protein FtsZ, a precedent for this compound’s design .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Profile
| Property | Value/Characteristic | Source |
|---|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO | |
| LogP | ~3.2 (predicted) | |
| Stability | Stable under inert conditions; sensitive to hydrolysis |
Metabolic Stability
In vitro microsomal studies of related compounds show species-dependent clearance:
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Human microsomes: Half-life >100 min, suggesting moderate stability .
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Rodent microsomes: Rapid degradation (t <15 min), necessitating prodrug strategies .
Future Research Directions
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Comprehensive bioactivity profiling: Screen against bacterial panels and cancer cell lines.
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Structural optimization: Modify the methylsulfanyl group to enhance solubility.
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In vivo pharmacokinetics: Evaluate oral bioavailability and tissue distribution.
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Target identification: Use CRISPR-Cas9 screens to elucidate molecular targets.
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